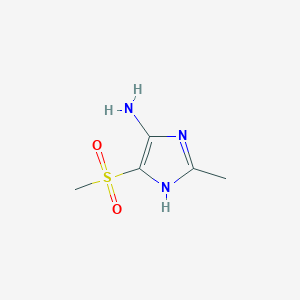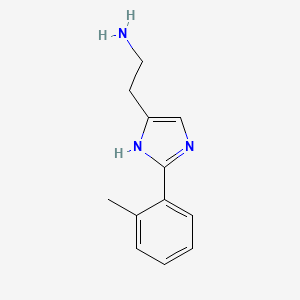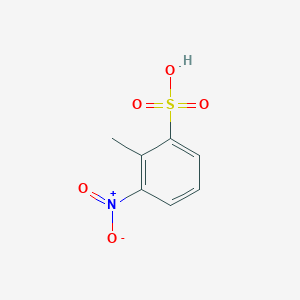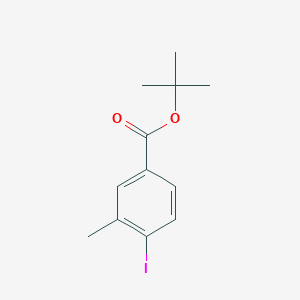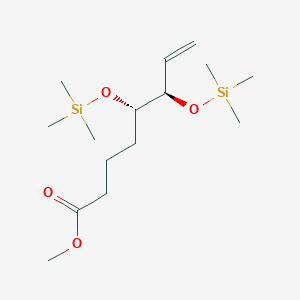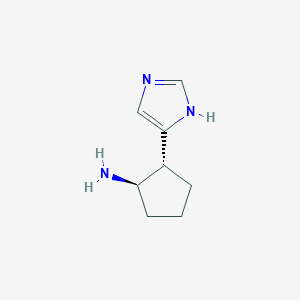
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine is a chiral compound featuring a cyclopentane ring substituted with an imidazole group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and imidazole.
Formation of Intermediate: Cyclopentanone undergoes a reductive amination with imidazole in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral chromatography or enzymatic methods to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reductive Amination: Utilizing flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly produce the (1R,2R) enantiomer, thus bypassing the need for chiral resolution.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the imidazole ring using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the role of imidazole-containing compounds in biological systems.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine involves:
Molecular Targets: The compound interacts with enzymes and receptors that have binding sites for imidazole derivatives.
Pathways Involved: It may modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-(1H-Imidazol-4-yl)cyclopentanamine: The enantiomer of the compound with different stereochemistry.
2-(1H-Imidazol-4-yl)cyclopentanol: A structurally similar compound with a hydroxyl group instead of an amino group.
2-(1H-Imidazol-4-yl)cyclopentanone: A ketone derivative of the compound.
Uniqueness
(1R,2R)-2-(1H-Imidazol-4-yl)cyclopentanamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and structurally similar compounds.
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(1R,2R)-2-(1H-imidazol-5-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C8H13N3/c9-7-3-1-2-6(7)8-4-10-5-11-8/h4-7H,1-3,9H2,(H,10,11)/t6-,7-/m1/s1 |
Clé InChI |
MUHUWRJWVGDFJX-RNFRBKRXSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)N)C2=CN=CN2 |
SMILES canonique |
C1CC(C(C1)N)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
![ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate](/img/structure/B12821531.png)
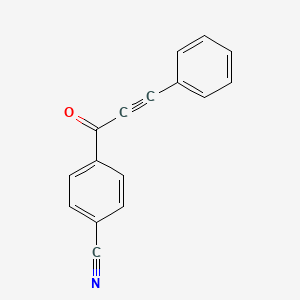
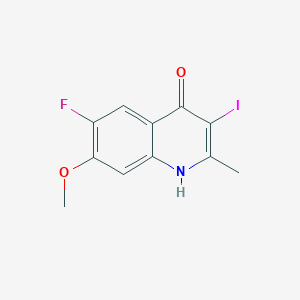
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)
![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
